UDP-D-xylose
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Overview
Description
The decarboxylation product of UDPglucuronic acid, which is used for formation of the xylosides of seryl hydroxyl groups in mucoprotein synthesis. Also forms plant xylans.
Scientific Research Applications
Biosynthesis in Various Organisms
UDP-D-xylose is crucial for synthesizing diverse glycan structures in animals, plants, fungi, and bacteria. It plays a significant role in the polysaccharide capsule of Cryptococcus neoformans, a pathogenic fungus, with its biosynthesis mediated by UDP-glucuronic acid decarboxylase (Bar-Peled, Griffith, & Doering, 2001). Similarly, in plants, this compound synthesis involves different membrane-bound and soluble UDP-Glucuronic Acid Decarboxylase (UDP-GlcA-DC) isoforms, playing a significant role in xylosylation events (Harper & Bar-Peled, 2002).
Role in Cell Wall Synthesis
In the context of cell wall synthesis, this compound is integral in cotton (Gossypium) fibers for producing non-cellulose materials such as hemicellulose and pectic polysaccharide. Its synthesis from UDP-glucuronic acid (UDP-GlcA) by UDP-glucuronate decarboxylase (UXS) is crucial for fiber development (Pan et al., 2010).
Enzymatic Functions and Kinetics
Understanding the enzymatic functions and kinetics of this compound related enzymes is vital. For instance, the optimization of the enzyme assay of UDP-glucose dehydrogenase (UGD) and UDPX synthase (UXS) has implications for efficient and economical UDPX synthesis, which is crucial for researching xylosylated compounds (Cook, Culbertson, & Zabotina, 2017). Additionally, the properties and kinetic analysis of UDP-glucose dehydrogenase from Group A Streptococci highlight the significance of UDP-glucuronic acid in constructing antiphagocytic capsules crucial for bacterial virulence (Campbell, Sala, van de Rijn, & Tanner, 1997).
Implications in Glycosylation
This compound is also involved in glycosylation processes, such as in the formation of chondroitin sulfate chains during proteoglycan biosynthesis (Pfeil & Wenzel, 2000). The study of this compound synthase in humans and Escherichia coli reveals insights into the synthesis of biologically active nucleotide sugars, which are crucial for glycoengineering and glycan production using glycosyltransferases (Polizzi, Walsh, Peeples, Lim, Wells, & Wood, 2012).
Properties
Molecular Formula |
C14H22N2O16P2 |
---|---|
Molecular Weight |
536.28 g/mol |
IUPAC Name |
[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12?,13-/m1/s1 |
InChI Key |
DQQDLYVHOTZLOR-WJCCNOJNSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Synonyms |
Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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